1-(6-Chloro-3-pyridazinyl)-4-piperidinecarbohydrazide
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Overview
Description
1-(6-Chloro-3-pyridazinyl)-4-piperidinecarbohydrazide is a chemical compound with the molecular formula C11H13ClN4O2 It is characterized by the presence of a chlorinated pyridazine ring and a piperidinecarbohydrazide moiety
Preparation Methods
The synthesis of 1-(6-Chloro-3-pyridazinyl)-4-piperidinecarbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Chlorination: The pyridazine ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of Piperidinecarbohydrazide: The chlorinated pyridazine is reacted with piperidine and hydrazine to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(6-Chloro-3-pyridazinyl)-4-piperidinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
1-(6-Chloro-3-pyridazinyl)-4-piperidinecarbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-3-pyridazinyl)-4-piperidinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
1-(6-Chloro-3-pyridazinyl)-4-piperidinecarbohydrazide can be compared with other similar compounds, such as:
1-(6-Chloro-3-pyridazinyl)-4-piperidinol: This compound has a hydroxyl group instead of a carbohydrazide moiety, which may result in different chemical and biological properties.
1-(6-Chloro-3-pyridazinyl)-4-piperidinecarboxamide: This compound has a carboxamide group instead of a carbohydrazide moiety, which may affect its reactivity and applications.
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)piperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O/c11-8-1-2-9(15-14-8)16-5-3-7(4-6-16)10(17)13-12/h1-2,7H,3-6,12H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPIMJLCUGTDKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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